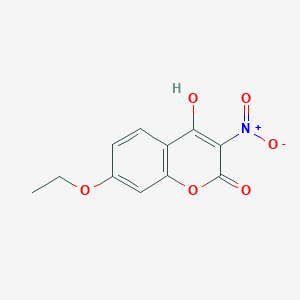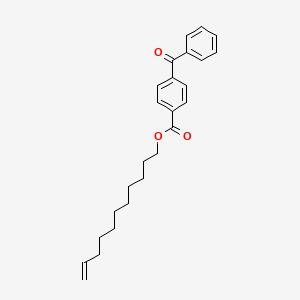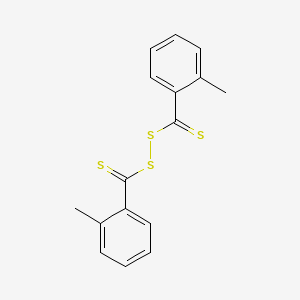
5-Ethyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide: is a complex organic compound belonging to the class of triazolium salts. This compound is characterized by its unique structure, which includes a triazole ring substituted with ethyl, methylsulfanyl, and diphenyl groups, and an iodide ion as a counterion. Triazolium salts are known for their diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 5-Ethyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Substitution Reactions: The ethyl and methylsulfanyl groups are introduced through nucleophilic substitution reactions. These reactions often require specific reagents and conditions to ensure selective substitution.
Quaternization: The final step involves the quaternization of the triazole nitrogen with an alkyl iodide to form the triazolium salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
5-Ethyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide: undergoes various chemical reactions:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents such as sodium borohydride.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or pseudohalides, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Ethyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide: has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, particularly in enzyme inhibition and receptor binding studies.
Medicine: Triazolium salts, including this compound, are explored for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: The compound is used in the development of advanced materials, including ionic liquids and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 5-Ethyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The ethyl and methylsulfanyl groups may also contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
5-Ethyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide: can be compared with other triazolium salts, such as:
1,2,4-Triazolium iodide: Lacks the ethyl and methylsulfanyl substitutions, resulting in different chemical properties and reactivity.
3-Methyl-1,2,4-triazolium iodide: Contains a methyl group instead of the ethyl and methylsulfanyl groups, affecting its biological activity and applications.
1,4-Diphenyl-1,2,4-triazolium iodide: Similar structure but without the ethyl and methylsulfanyl groups, leading to variations in its chemical behavior and uses.
The uniqueness of This compound lies in its specific substitutions, which confer distinct chemical and biological properties.
Properties
CAS No. |
56017-94-8 |
|---|---|
Molecular Formula |
C17H20IN3S |
Molecular Weight |
425.3 g/mol |
IUPAC Name |
5-ethyl-3-methylsulfanyl-1,4-diphenyl-1,5-dihydro-1,2,4-triazol-1-ium;iodide |
InChI |
InChI=1S/C17H19N3S.HI/c1-3-16-19(14-10-6-4-7-11-14)17(21-2)18-20(16)15-12-8-5-9-13-15;/h4-13,16H,3H2,1-2H3;1H |
InChI Key |
KSICGQDLWFLGAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1[NH+](N=C(N1C2=CC=CC=C2)SC)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Biphenyl]-4-yl (heptyloxy)acetate](/img/structure/B14631492.png)
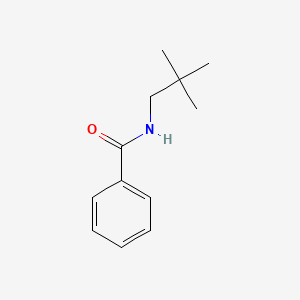


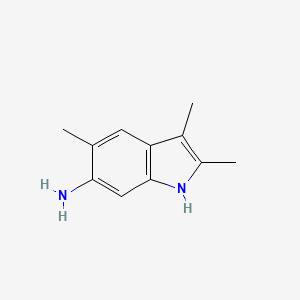




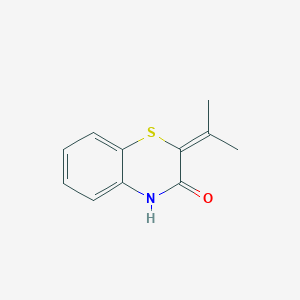
![3-({Bis[(2-ethylhexyl)oxy]methoxy}methyl)heptane](/img/structure/B14631566.png)
